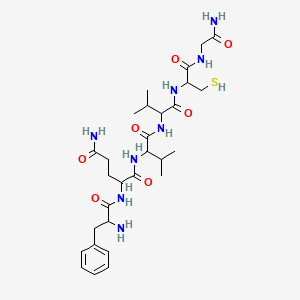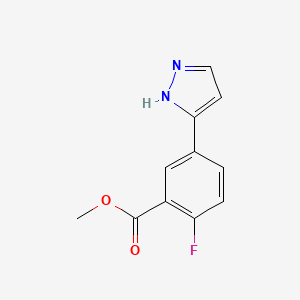
6-Methoxy-5-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-quinolinecarbonitrile is an organic compound with the molecular formula C11H8N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a methoxy group at the 6th position and a carbonitrile group at the 5th position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-quinolinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-5-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-5-carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: 6-Methoxy-5-quinolineamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-5-quinolinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has shown its potential in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
6-Methoxy-2-quinolinecarbonitrile: Similar structure but with the carbonitrile group at the 2nd position.
6-Methoxyquinoline: Lacks the carbonitrile group.
Quinoline-5-carbonitrile: Lacks the methoxy group.
Uniqueness: 6-Methoxy-5-quinolinecarbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
87299-97-6 |
|---|---|
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
6-methoxyquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-5-4-10-8(9(11)7-12)3-2-6-13-10/h2-6H,1H3 |
Clé InChI |
RVHKXKZYVWPOHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)N=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)

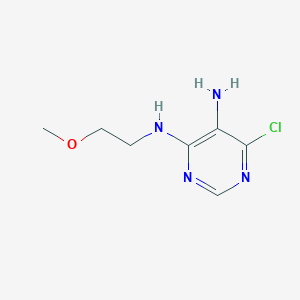
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
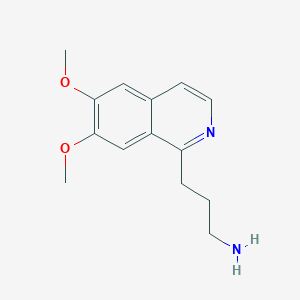
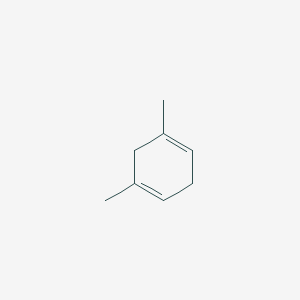
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)

